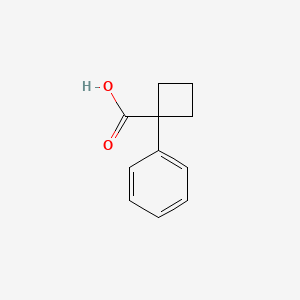

1-Phenylcyclobutanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125693. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-10(13)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZRNLRTNIDFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298743 | |

| Record name | 1-Phenylcyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37828-19-6 | |

| Record name | 1-Phenylcyclobutanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylcyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Phenylcyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for obtaining 1-phenylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The document provides a comparative analysis of methodologies, detailed experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.

Introduction

This compound is a carbocyclic compound featuring a phenyl group and a carboxylic acid moiety attached to the same carbon of a cyclobutane ring. This structural motif is of significant interest in drug discovery, serving as a key intermediate for the synthesis of various biologically active molecules. Its rigid cyclobutane scaffold allows for the precise spatial orientation of substituents, a critical factor in molecular recognition and binding affinity. This guide explores the most prevalent and effective methods for its preparation.

Synthetic Strategies

Two primary synthetic pathways have been established for the synthesis of this compound. The choice of route often depends on the availability of starting materials, desired scale, and laboratory capabilities.

-

Route 1: Hydrolysis of 1-Phenylcyclobutanecarbonitrile. This is a direct and efficient two-step process commencing with the alkylation of phenylacetonitrile followed by the hydrolysis of the resulting nitrile.

-

Route 2: Malonic Ester Synthesis and Decarboxylation. This classical approach involves the cyclization of a phenyl-substituted malonic ester with a 1,3-dihalopropane, followed by hydrolysis and decarboxylation.

The following sections provide a detailed examination of each route, including reaction mechanisms, experimental procedures, and comparative data.

Route 1: From Phenylacetonitrile

This pathway is arguably the most direct method for the synthesis of this compound. It proceeds in two distinct steps: the formation of the cyclobutane ring via dialkylation of phenylacetonitrile, and the subsequent hydrolysis of the nitrile to the carboxylic acid.

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

The initial step involves the reaction of phenylacetonitrile with a 1,3-dihalopropane (e.g., 1,3-dibromopropane or 1,3-dichloropropane) in the presence of a strong base. The base deprotonates the benzylic carbon of phenylacetonitrile, creating a nucleophilic carbanion that subsequently undergoes intramolecular cyclization.

Caption: Workflow for the synthesis of 1-phenylcyclobutanecarbonitrile.

Step 2: Hydrolysis of 1-Phenylcyclobutanecarbonitrile

The nitrile intermediate is then hydrolyzed to the target carboxylic acid. This transformation can be achieved under either acidic or basic conditions, with basic hydrolysis often being preferred for its efficiency.

Caption: Workflow for the hydrolysis of 1-phenylcyclobutanecarbonitrile.

Experimental Protocol: Hydrolysis of 1-Phenylcyclobutanecarbonitrile[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1-phenyl-1-cyclobutanecarbonitrile (1.0 eq.), potassium hydroxide (3.0 eq.), and ethylene glycol.

-

Reaction Conditions: Heat the reaction mixture to 185-190 °C under a nitrogen atmosphere for 6 hours. Monitor the reaction progress by LC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous mixture with ether (3x) to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH < 2.

-

Extract the acidified aqueous layer with chloroform (2x).

-

-

Isolation: Combine the chloroform layers, wash sequentially with water and saturated brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to yield this compound.

Quantitative Data

| Reactant | Molar Eq. | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Analytical Data |

| 1-Phenyl-1-cyclobutanecarbonitrile | 1.0 | Potassium Hydroxide (3.0 eq.) | Ethylene Glycol | 185-190 | 6 | 79.2 | LC-MS (ESI+) m/z: 177.4 [M+H]+[1] |

Route 2: Malonic Ester Synthesis

This classic method provides an alternative route to cyclobutane derivatives. For the synthesis of this compound, a phenyl-substituted malonic ester is required as the starting material.

Step 1: Synthesis of Diethyl 2-phenylmalonate

This can be prepared by the reaction of diethyl malonate with a phenylating agent or by the reaction of ethyl phenylacetate with diethyl carbonate.

Step 2: Cyclization with 1,3-Dihalopropane

Diethyl 2-phenylmalonate is then reacted with a 1,3-dihalopropane in the presence of a base to form diethyl 1-phenylcyclobutane-1,1-dicarboxylate.

Step 3: Hydrolysis and Decarboxylation

The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield the final product, this compound. This decarboxylation step is analogous to the preparation of cyclobutanecarboxylic acid from 1,1-cyclobutanedicarboxylic acid.[2][3][4]

Caption: Logical flow of the malonic ester synthesis route.

Experimental Protocol: Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid (Analogous)[3]

-

Reaction Setup: Place the 1,1-cyclobutanedicarboxylic acid derivative into a distillation apparatus.

-

Reaction Conditions: Heat the flask in an oil or metal bath to approximately 160-170 °C until the evolution of carbon dioxide ceases.

-

Isolation: Increase the bath temperature to 210-220 °C and collect the fraction that boils between 189-195 °C (for the parent cyclobutanecarboxylic acid). The boiling point will be higher for the phenyl-substituted analog.

Quantitative Data (Analogous Decarboxylation)

| Reactant | Temp. (°C) | Yield (%) |

| 1,1-Cyclobutanedicarboxylic Acid | 160-170 | 86-91[2] |

Conclusion

Both the hydrolysis of 1-phenylcyclobutanecarbonitrile and the malonic ester synthesis route are viable methods for the preparation of this compound. The choice between these pathways will depend on factors such as the availability and cost of starting materials, and the desired scale of the synthesis. The hydrolysis of the nitrile is a more direct route with a reported high yield for the final step. The malonic ester synthesis is a more classical and versatile approach that can be adapted for the synthesis of various substituted cyclobutane derivatives. The provided experimental protocols and data serve as a valuable resource for researchers in the field of organic synthesis and drug development.

References

An In-depth Technical Guide to 1-Phenylcyclobutanecarboxylic Acid: Properties, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclobutanecarboxylic acid is a substituted cyclobutane derivative with a phenyl group and a carboxylic acid moiety attached to the same carbon atom. This unique structural arrangement provides a rigid scaffold that is of increasing interest in medicinal chemistry and materials science. Its derivatives have been explored for various biological activities, highlighting the importance of the parent compound as a key building block in the synthesis of novel chemical entities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential applications in research and drug development.

Physical and Chemical Properties

This compound is a white solid at room temperature. A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | PubChem[1] |

| Molecular Weight | 176.21 g/mol | PubChem[1] |

| CAS Number | 37828-19-6 | Sigma-Aldrich, PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 100-102 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 323.9 ± 21.0 °C | ChemicalBook |

| pKa (Predicted) | 4.39 ± 0.20 | ChemicalBook |

| XLogP3 (Computed) | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Table 2: Spectroscopic Data Summary

| Spectroscopy | Data |

| ¹H NMR | Spectra available from various suppliers. |

| IR | Spectra available from various suppliers. |

| Mass Spectrometry | LC-MS (ESI+): m/z: 177.4 [M+H]⁺[2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the hydrolysis of 1-phenyl-1-cyclobutanecarbonitrile. The following protocol is adapted from available literature.[2]

Reaction Scheme:

Materials:

-

1-Phenyl-1-cyclobutanecarbonitrile

-

Potassium hydroxide (KOH)

-

Ethylene glycol

-

Deionized water

-

Diethyl ether

-

Concentrated hydrochloric acid (HCl)

-

Chloroform

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Hydrolysis: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenyl-1-cyclobutanecarbonitrile (1 equivalent) in ethylene glycol. Add potassium hydroxide (3 equivalents) to the solution.

-

Heat the reaction mixture to 185-190 °C under a nitrogen atmosphere for approximately 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water.

-

Extract the aqueous mixture with diethyl ether (3 x volume) to remove any unreacted starting material and non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of less than 2 with concentrated hydrochloric acid. This will precipitate the carboxylic acid.

-

Extract the acidified aqueous layer with chloroform (2 x volume).

-

Combine the organic (chloroform) layers and wash them sequentially with deionized water and then with a saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by recrystallization. The choice of solvent will depend on the impurities present, but a common approach is to use a solvent system in which the compound is soluble at high temperatures and poorly soluble at low temperatures, such as a mixture of ethanol and water or toluene and hexanes.

Applications in Research and Drug Development

While this compound itself has not been reported to have significant biological activity, its rigid, three-dimensional structure makes it an attractive scaffold for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been investigated for their activity as central nervous system agents. For instance, analogs of 1-phenylcyclopentanecarboxylic acid, a closely related compound, have been shown to act as potent and selective sigma 1 receptor ligands, which are targets for the development of antitussive, anticonvulsant, and anti-ischemic agents. Furthermore, derivatives of 1-phenylcyclohexylamine have been explored for their anticonvulsant properties.

The use of this compound as a building block in drug discovery follows a logical workflow, from the synthesis of a diverse library of derivatives to their biological evaluation.

This workflow illustrates the progression from the foundational scaffold to the identification of a potential drug candidate. The carboxylic acid group serves as a convenient handle for a variety of chemical modifications, allowing for the systematic exploration of the chemical space around the rigid cyclobutane core to optimize biological activity and pharmacokinetic properties.

This compound is a valuable compound for researchers in organic synthesis and medicinal chemistry. Its well-defined structure and the presence of a reactive carboxylic acid group make it an ideal starting material for the creation of diverse molecular libraries. While the compound itself may not exhibit strong biological activity, its role as a scaffold is crucial for the development of novel therapeutic agents. The information and protocols provided in this guide serve as a comprehensive resource for scientists and professionals working with this versatile building block.

References

Unveiling the Biological Profile of 1-Phenylcyclobutanecarboxylic Acid: A Story of Metal Complexes and Unexplored Potential

For Immediate Release

While the intrinsic biological activity of 1-phenylcyclobutanecarboxylic acid remains largely uncharacterized in publicly available scientific literature, its role as a ligand in organotin complexes has revealed significant anticancer potential. This technical guide synthesizes the current understanding of these complexes, detailing their mechanism of action, and providing insights into the experimental protocols used for their evaluation. The focus remains on the documented activities of the metal complexes, as data on the free ligand is not presently available.

Anticancer Activity of Organotin Complexes

Organotin complexes incorporating this compound as a ligand have demonstrated notable cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7).[1] The biological activity of these complexes is primarily attributed to the organotin moiety, with the this compound ligand influencing the overall properties and delivery of the active agent.

Mechanism of Action

The anticancer activity of these organotin complexes is multifaceted, primarily involving the induction of cell cycle arrest and apoptosis.[1]

-

Cell Cycle Arrest: Treatment of cancer cells with these complexes leads to an accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation.[1]

-

Apoptosis Induction: The complexes trigger programmed cell death, a crucial mechanism for eliminating cancerous cells.

-

DNA Interaction: Mechanistic studies indicate that these organotin complexes can interact with DNA through intercalation, inserting themselves between the base pairs of the DNA helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.[1]

Quantitative Data

Currently, there is no publicly available quantitative data, such as IC50 or EC50 values, for the biological activity of this compound itself. The reported efficacy data pertains to the organotin complexes. For instance, one of the studied dibutyltin complexes exhibited higher activity against HepG2 cells than the established anticancer drug cisplatin.[1]

Experimental Protocols

The following are generalized experimental protocols representative of the methodologies used to assess the anticancer activity of the organotin complexes of this compound.

Cell Culture and Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Human cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the organotin complexes or this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: After incubation, the formazan crystals formed by viable cells are solubilized using a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Cells are treated with the test compounds for a defined period. Subsequently, both floating and adherent cells are harvested.

-

Fixation: The collected cells are washed with phosphate-buffered saline (PBS) and fixed in cold 70% ethanol.

-

Staining: The fixed cells are then treated with RNase A and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then determined.

Apoptosis Assay by Annexin V/PI Staining

-

Cell Treatment and Harvesting: Cells are treated with the compounds of interest.

-

Staining: The harvested cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

Signaling Pathways and Visualizations

While a definitive signaling pathway for this compound has not been elucidated, the action of its organotin complexes suggests the involvement of pathways leading to cell cycle arrest and apoptosis. A related organotin complex has been shown to activate the ATM-CHK2-p53 pathway in response to DNA damage.

Below are diagrams illustrating the experimental workflow for assessing anticancer activity and a potential signaling pathway implicated in the action of the organotin complexes.

Conclusion

References

An In-Depth Technical Guide to 1-Phenylcyclobutanecarboxylic Acid Derivatives and Analogues for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-phenylcyclobutanecarboxylic acid, its derivatives, and analogues, with a focus on their synthesis, biological activity, and underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound: this compound

This compound serves as the foundational scaffold for a range of biologically active molecules. Its derivatives have garnered significant interest due to their potential therapeutic applications, particularly in the realm of neurological disorders.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | 1-phenylcyclobutane-1-carboxylic acid |

| CAS Number | 37828-19-6 |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of a nitrile intermediate, followed by hydrolysis.

Synthesis of 1-Phenylcyclobutanecarbonitrile

A common and effective method for the synthesis of the key intermediate, 1-phenylcyclobutanecarbonitrile, involves the alkylation of phenylacetonitrile with 1,3-dibromopropane.

Experimental Protocol:

-

Reaction Setup: Phenylacetonitrile is reacted with 1,3-dibromopropane in the presence of a strong base, such as sodium amide or sodium hydride, in an aprotic solvent like anhydrous ether or dimethylformamide (DMF).

-

Alkylation: The reaction mixture is stirred at room temperature or with gentle heating to facilitate the dialkylation of the phenylacetonitrile, leading to the formation of the cyclobutane ring.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude 1-phenylcyclobutanecarbonitrile is purified by vacuum distillation.

Hydrolysis to this compound

The nitrile intermediate is then hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol:

-

Hydrolysis: 1-Phenylcyclobutanecarbonitrile is refluxed with a strong acid, such as concentrated hydrochloric acid or sulfuric acid, or a strong base like sodium hydroxide in a suitable solvent (e.g., water or ethanol).

-

Acidification: If basic hydrolysis is performed, the reaction mixture is cooled and acidified with a strong acid to precipitate the carboxylic acid.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of this compound, particularly its esters and amides, have been identified as potent and selective ligands for the sigma-1 (σ₁) receptor. This receptor is a unique intracellular protein primarily located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions and pathological conditions. The interaction of these compounds with the sigma-1 receptor makes them promising candidates for the development of novel therapeutics for conditions such as epilepsy, neuropathic pain, and neurodegenerative diseases.

A study on novel 1-phenylcycloalkanecarboxylic acid derivatives revealed key structure-activity relationships for sigma-1 receptor binding[1]. The following table summarizes the binding affinities (Ki) of a selection of these analogues.

Table 1: Sigma-1 and Sigma-2 Receptor Binding Affinities of 1-Phenylcycloalkanecarboxylic Acid Analogues [1]

| Compound | R | X | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₂/σ₁) |

| 1 | H | OCH₂CH₂(NEt₂) | 3.2 ± 0.4 | 100 ± 10 | 31 |

| 2 | H | NHCH₂CH₂(NEt₂) | 1.8 ± 0.2 | 150 ± 20 | 83 |

| 3 | 4-Cl | OCH₂CH₂(NEt₂) | 2.5 ± 0.3 | 80 ± 9 | 32 |

| 4 | 4-MeO | OCH₂CH₂(NEt₂) | 4.1 ± 0.5 | 120 ± 15 | 29 |

| 5 | H | OCH₂CH₂(Morpholine) | 5.6 ± 0.7 | 300 ± 40 | 54 |

Data extracted from a study on 1-phenylcyclopentane derivatives, which provides a strong model for the SAR of 1-phenylcyclobutane analogues.[1]

Signaling Pathways

The biological effects of this compound derivatives are primarily mediated through their interaction with the sigma-1 receptor. Activation of this receptor modulates a variety of downstream signaling pathways.

Key Downstream Signaling Pathways:

-

Calcium Signaling Modulation: The sigma-1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM), where it regulates calcium signaling between these two organelles.

-

Ion Channel Regulation: Sigma-1 receptor activation has been shown to modulate the activity of various ion channels, including voltage-gated potassium, sodium, and calcium channels. This modulation is a likely contributor to the observed anticonvulsant effects.

-

Unfolded Protein Response (UPR): The sigma-1 receptor is involved in the cellular stress response, including the UPR, which helps to maintain protein homeostasis in the endoplasmic reticulum.

-

Nrf2 Pathway Activation: Activation of the Nrf2 pathway by sigma-1 receptor ligands can lead to the expression of antioxidant and cytoprotective genes, contributing to neuroprotection.

Experimental Protocols for Biological Evaluation

Sigma-1 Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.

Experimental Protocol:

-

Membrane Preparation: Guinea pig brain or liver membranes, which are rich in sigma-1 receptors, are prepared by homogenization and centrifugation.

-

Radioligand Binding: The membranes are incubated with a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Anticonvulsant Activity Testing

Standard animal models are used to assess the anticonvulsant potential of this compound derivatives.

Maximal Electroshock (MES) Test:

-

Animal Model: Typically performed in mice or rats.

-

Procedure: A brief electrical stimulus is delivered via corneal or ear clip electrodes to induce a tonic-clonic seizure.

-

Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses prior to the electrical stimulus.

-

Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded. The median effective dose (ED₅₀) is then calculated.

Subcutaneous Pentylenetetrazol (scPTZ) Test:

-

Animal Model: Typically performed in mice.

-

Procedure: The convulsant agent pentylenetetrazol (PTZ) is administered subcutaneously to induce clonic seizures.

-

Drug Administration: The test compound is administered prior to the PTZ injection.

-

Endpoint: The ability of the compound to prevent or delay the onset of clonic seizures is observed. The ED₅₀ is calculated based on the protection against seizures.

Conclusion

This compound and its analogues represent a promising class of compounds with significant potential for the development of novel therapeutics. Their primary mechanism of action through the sigma-1 receptor opens up avenues for treating a range of neurological and psychiatric disorders. The structure-activity relationships of these compounds are beginning to be understood, providing a rational basis for the design of more potent and selective ligands. The experimental protocols detailed in this guide offer a framework for the synthesis and evaluation of new derivatives in this chemical class. Further research into the downstream signaling pathways and the development of compounds with optimized pharmacokinetic and pharmacodynamic profiles will be crucial for translating the therapeutic potential of this scaffold into clinical applications.

References

The Enigmatic Mechanism of 1-Phenylcyclobutanecarboxylic Acid: A Technical Guide for Researchers

Introduction

1-Phenylcyclobutanecarboxylic acid is a small molecule whose biological activity remains largely uncharacterized. However, its structural resemblance to known psychoactive compounds, particularly those with a phenylcycloalkane scaffold, suggests potential interactions with specific central nervous system (CNS) targets. This document will explore the hypothesized mechanism of action of this compound, focusing on its potential roles as a sigma-1 (σ₁) receptor agonist and a muscarinic acetylcholine receptor (mAChR) antagonist. This hypothesis is extrapolated from studies on carbetapentane (a 1-phenylcyclopentanecarboxylic acid derivative) and other related molecules which exhibit these dual activities.[1][2][3]

Hypothesized Molecular Targets

Based on structure-activity relationships of analogous compounds, the primary molecular targets for this compound are postulated to be:

-

Sigma-1 (σ₁) Receptor: A unique intracellular chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[4][5] It is involved in the modulation of various cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[4][6][7]

-

Muscarinic Acetylcholine Receptors (mAChRs): A family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine.[8] They are widely distributed in the central and peripheral nervous systems and are involved in diverse physiological processes.[9]

Proposed Signaling Pathways

Sigma-1 (σ₁) Receptor Agonism

As a hypothesized agonist of the σ₁ receptor, this compound may initiate a signaling cascade that modulates neuronal function and survival. Under basal conditions, the σ₁ receptor is bound to the chaperone protein BiP (Binding immunoglobulin Protein). Upon ligand binding, the receptor is thought to dissociate from BiP and translocate to interact with various client proteins.[7]

Muscarinic Acetylcholine Receptor (mAChR) Antagonism

As a potential antagonist of mAChRs, this compound would block the binding of the endogenous ligand, acetylcholine (ACh), thereby inhibiting downstream signaling. Muscarinic receptors are broadly classified into two families based on their G-protein coupling: M₁, M₃, and M₅ receptors couple to Gq/11, while M₂ and M₄ receptors couple to Gi/o.[8][10]

Quantitative Data for Structurally Related Compounds

The following table summarizes binding affinity data for carbetapentane, a structurally similar compound with a cyclopentyl ring instead of a cyclobutyl ring. This data is provided for comparative purposes to guide future studies on this compound.

| Compound | Target | Assay Type | Kᵢ (nM) | Source |

| Carbetapentane (Pentoxyverine) | Sigma-1 (σ₁) Receptor | Radioligand Binding | 41 | [1] |

| Sigma-2 (σ₂) Receptor | Radioligand Binding | 894 | [1] | |

| Muscarinic Receptors | Not specified | Potent Antagonist | [1][2] |

Experimental Protocols

To investigate the hypothesized mechanism of action of this compound, the following experimental protocols are proposed, based on established methodologies for studying sigma-1 and muscarinic receptor interactions.

Sigma-1 (σ₁) Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the σ₁ receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Test Compound: this compound

-

Radioligand: --INVALID-LINK---pentazocine (a selective σ₁ receptor ligand)

-

Receptor Source: Guinea pig brain or liver membranes, or cell lines expressing high levels of σ₁ receptors (e.g., MDA-MB-468).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: Haloperidol (10 µM)

-

Equipment: 96-well microplates, cell harvester, liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, --INVALID-LINK---pentazocine, and membrane suspension.

-

Non-specific Binding: Haloperidol, --INVALID-LINK---pentazocine, and membrane suspension.

-

Competition: A range of concentrations of this compound, --INVALID-LINK---pentazocine, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Muscarinic Receptor Radioligand Binding Assay

This protocol aims to determine the binding affinity (Kᵢ) of this compound for the five muscarinic receptor subtypes (M₁-M₅).

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) (a non-selective muscarinic antagonist)

-

Receptor Source: Membranes from cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO or HEK293 cells).

-

Assay Buffer: Phosphate-buffered saline (PBS) with 1 mM MgCl₂ and 0.1% BSA, pH 7.4.

-

Non-specific Binding Control: Atropine (1 µM)

-

Equipment: 96-well microplates, cell harvester, liquid scintillation counter.

Procedure:

-

Membrane Preparation: As described in the σ₁ receptor binding assay protocol.

-

Assay Setup: Similar to the σ₁ receptor assay, with conditions for total binding, non-specific binding (using atropine), and competition with a range of this compound concentrations.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold assay buffer.

-

Quantification: Measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the IC₅₀ and Kᵢ values as described for the σ₁ receptor assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. grokipedia.com [grokipedia.com]

- 3. medkoo.com [medkoo.com]

- 4. mdpi.com [mdpi.com]

- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 6. The pharmacology of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 8. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 9. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Phenylcyclobutanecarboxylic Acid: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-phenylcyclobutanecarboxylic acid, a valuable building block in organic synthesis and medicinal chemistry. This document details its discovery and historical context, modern synthetic protocols, physicochemical properties, and explores its potential biological activities.

Discovery and Historical Context

The synthesis of 1-phenyl substituted cycloalkane carboxylic acids gained momentum in the mid-20th century. A notable related synthesis of 1-phenyl-1-cyclohexanecarboxylic acid was described by Lyle and Lyle in the Journal of the American Chemical Society in 1952. The primary route to this compound has historically been through the cyclization of a phenylacetonitrile derivative with a 1,3-dihalopropane, followed by hydrolysis of the resulting nitrile. This general approach has been refined over the years to improve yields and purity.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | PubChem |

| Molecular Weight | 176.21 g/mol | PubChem[1] |

| IUPAC Name | 1-phenylcyclobutane-1-carboxylic acid | PubChem[1] |

| CAS Number | 37828-19-6 | PubChem[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as chloroform and ether. | ChemicalBook[2] |

Synthesis

The most common and well-documented method for the synthesis of this compound involves a two-step process: the synthesis of the intermediate 1-phenylcyclobutanecarbonitrile, followed by its hydrolysis.

Synthesis of 1-Phenylcyclobutanecarbonitrile

This step involves the alkylation of phenylacetonitrile with 1,3-dibromopropane.

Materials:

-

Phenylacetonitrile

-

1,3-Dibromopropane

-

Potassium hydroxide (powdered)

-

Toluene

-

Water

-

Tetrabutylammonium bromide

-

Anhydrous magnesium sulfate

-

Celite

Procedure: [3]

-

Suspend powdered potassium hydroxide (536 g, 9.56 mol) in a mixture of toluene (1.54 L) and water (154 mL) and heat to 45 °C.

-

Add tetrabutylammonium bromide (28 g, 0.85 mol) and 1,3-dibromopropane (379 g, 1.88 mol).

-

Slowly add a solution of phenylacetonitrile (200 g, 1.7 mol) in toluene (500 mL) dropwise over approximately 42 minutes. The reaction temperature will rise to 95 °C.

-

After the addition is complete, heat the mixture to reflux and stir for 1 hour.

-

Monitor the reaction completion by HPLC.

-

Cool the reaction mixture to 20-25 °C and filter through a Celite pad.

-

Wash the solid residue with toluene (1.0 L).

-

Combine the filtrates and wash sequentially with water (2 x 300 mL) and brine (150 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude 1-phenylcyclobutanecarbonitrile as an orange oil.

-

Purify the crude product by vacuum distillation (boiling point 105 °C at 750 mTorr) to obtain the pure product as a colorless liquid.

Hydrolysis of 1-Phenylcyclobutanecarbonitrile to this compound

The final step is the hydrolysis of the nitrile to the carboxylic acid.

Materials:

-

1-Phenylcyclobutanecarbonitrile

-

Potassium hydroxide (85%)

-

Ethylene glycol

-

Water

-

Diethyl ether

-

Concentrated hydrochloric acid

-

Chloroform

-

Saturated saline solution

-

Anhydrous magnesium sulfate

Procedure: [2]

-

Dissolve 1-phenyl-1-cyclobutanecarbonitrile (5.0 g, 31.83 mmol) and potassium hydroxide (85%, 6.29 g, 95.49 mmol) in ethylene glycol (10 mL).

-

Heat the reaction mixture at 185-190 °C for 6 hours under a nitrogen atmosphere.

-

Monitor the reaction completion by LC-MS.

-

Cool the reaction mixture and dilute with water.

-

Extract the mixture with diethyl ether (3 x 10 mL) to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of less than 2.

-

Extract the acidified aqueous layer with chloroform (2 x 10 mL).

-

Combine the chloroform layers and wash sequentially with water and saturated saline solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-phenyl-1-cyclobutanecarboxylic acid.

Yield: 4.43 g (79.2%)

Biological Activity and Potential Applications

While extensive biological studies on this compound are limited, research on related 1-phenylcycloalkanecarboxylic acid derivatives has shown potent and selective activity as sigma 1 receptor ligands.[4] The sigma 1 receptor is a unique intracellular protein chaperone implicated in a variety of cellular functions and is a target for therapeutic intervention in neurological disorders and other diseases.

Derivatives of 1-phenylcycloalkanecarboxylic acids have been investigated for their potential as antitussive, anticonvulsant, and anti-ischemic agents.[4] This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutics targeting the sigma 1 receptor.

Further research is warranted to fully elucidate the pharmacological profile of this compound and its derivatives.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Two-step synthesis of this compound.

Potential Signaling Pathway Involvement

The interaction of 1-phenylcycloalkanecarboxylic acid derivatives with the sigma 1 receptor suggests a potential role in modulating downstream signaling pathways. The sigma 1 receptor is known to influence various cellular processes, including calcium signaling and modulation of ion channels.

References

- 1. This compound | C11H12O2 | CID 277171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 37828-19-6 [chemicalbook.com]

- 3. 1-Phenylcyclobutanecarbonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Phenylcyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenylcyclobutanecarboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document details the available spectral data, outlines the experimental protocols for obtaining such data, and presents a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of experimentally derived public data, predicted values from computational models are included and are explicitly noted.

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | PubChem[1] |

| Molecular Weight | 176.21 g/mol | PubChem[1] |

| Exact Mass | 176.083729621 Da | PubChem[1] |

| LC-MS (ESI+) m/z | 177.4 [M+H]⁺ | ChemicalBook[2] |

Table 2: Predicted ¹H NMR Spectroscopic Data

Note: Experimental data for ¹H NMR chemical shifts were not publicly available. The following are predicted values.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~12.0 | Singlet (broad) | -COOH |

| ~7.4 - 7.2 | Multiplet | Aromatic protons |

| ~2.8 - 2.6 | Multiplet | Cyclobutane -CH₂- |

| ~2.2 - 2.0 | Multiplet | Cyclobutane -CH₂- |

| ~1.9 - 1.7 | Multiplet | Cyclobutane -CH₂- |

Table 3: Predicted ¹³C NMR Spectroscopic Data

Note: Experimental data for ¹³C NMR chemical shifts were not publicly available. The following are predicted values.

| Chemical Shift (ppm) | Assignment |

| ~180 | -COOH |

| ~145 | Aromatic C (quaternary) |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~126 | Aromatic CH |

| ~55 | Cyclobutane C (quaternary) |

| ~35 | Cyclobutane CH₂ |

| ~18 | Cyclobutane CH₂ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

Note: Experimental data for IR absorption frequencies were not publicly available. The following are predicted values based on typical absorptions for carboxylic acids.[3][4][5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| 1710 - 1680 | Strong | C=O stretch (carboxylic acid dimer) |

| 1600 - 1450 | Medium to Weak | C=C stretch (aromatic) |

| 1450 - 1300 | Medium | C-H bend (aliphatic) |

| 1320 - 1210 | Medium | C-O stretch |

| 950 - 910 | Broad, Medium | O-H bend |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of solid aromatic carboxylic acids and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

-

Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the FTIR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[7][8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and purity of the compound.

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

LC-MS Analysis:

-

LC Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is common. For example, a gradient from 10% B to 90% B over 6 minutes.[2]

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS Conditions (ESI Positive Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Temperature: 300-350 °C.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and derived structural information.

References

- 1. This compound | C11H12O2 | CID 277171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 37828-19-6 [chemicalbook.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

Structural Analysis of 1-Phenylcyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

1-Phenylcyclobutanecarboxylic acid is a solid with a molecular formula of C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol .[1] It is characterized by the presence of a phenyl group and a carboxylic acid moiety attached to the same carbon of a cyclobutane ring.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | PubChem[1] |

| Molecular Weight | 176.21 g/mol | PubChem[1] |

| IUPAC Name | 1-phenylcyclobutane-1-carboxylic acid | PubChem[1] |

| CAS Number | 37828-19-6 | PubChem[1] |

| Monoisotopic Mass | 176.083729621 Da | PubChem[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. The following sections detail the expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, detailed peak list for this compound is scarce, the expected chemical shifts can be predicted based on the functional groups present.

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, the methylene protons of the cyclobutane ring, and the acidic proton of the carboxylic acid.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) |

| Phenyl (C₆H₅) | 7.2 - 7.5 | Multiplet |

| Cyclobutane (-CH₂-) | 1.8 - 2.8 | Multiplets |

¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic carbon, the aromatic carbons, the quaternary carbon, and the methylene carbons of the cyclobutane ring.

| Carbon | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 170 - 185 |

| Phenyl (C₆H₅) | 125 - 145 |

| Quaternary Carbon (C-Ph, -COOH) | 45 - 55 |

| Cyclobutane (-CH₂-) | 15 - 35 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |

| C-H stretch (Aromatic) | 3000-3100 |

| C-H stretch (Aliphatic) | 2850-3000 |

| C=O stretch (Carboxylic acid) | 1680-1720 |

| C=C stretch (Aromatic) | 1450-1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. An LC-MS analysis has reported the protonated molecule.[2]

| Ion | m/z |

| [M+H]⁺ | 177.4 |

Crystallographic Data

As of the compilation of this guide, the crystal structure of this compound has not been deposited in publicly accessible crystallographic databases. However, analysis of a related substituted cyclobutane derivative from the literature can provide an approximation of the bond lengths and angles within the cyclobutane ring. It is important to note that these values are for a different molecule and should be treated as estimations.

| Parameter | Estimated Value |

| C-C bond length (cyclobutane) | 1.53 - 1.56 Å |

| C-C-C bond angle (cyclobutane) | ~88° - 90° |

Experimental Protocols

Synthesis of this compound[2]

This protocol describes the hydrolysis of 1-phenyl-1-cyclobutanecarbonitrile to yield the target carboxylic acid.

Materials:

-

1-Phenyl-1-cyclobutanecarbonitrile

-

Potassium hydroxide (85%)

-

Ethylene glycol

-

Water

-

Ether

-

Concentrated hydrochloric acid

-

Chloroform

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1-phenyl-1-cyclobutanecarbonitrile (1.0 eq) and potassium hydroxide (3.0 eq) in ethylene glycol.

-

Heat the reaction mixture to 185-190 °C for 6 hours under a nitrogen atmosphere.

-

Monitor the reaction completion using LC-MS.

-

Cool the reaction mixture and dilute with water.

-

Extract the aqueous mixture with ether (3x).

-

Acidify the aqueous layer to a pH < 2 with concentrated hydrochloric acid.

-

Extract the acidified aqueous layer with chloroform (2x).

-

Combine the chloroform layers, wash with water and then with saturated saline.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Caption: Synthesis workflow for this compound.

Molecular Structure and Connectivity

The following diagram illustrates the molecular structure of this compound, highlighting its key functional components.

Caption: Connectivity of this compound.

Conclusion

This technical guide provides a foundational structural analysis of this compound based on currently available data. While comprehensive experimental data, particularly crystallographic information, would further enhance our understanding, the compiled spectroscopic and synthetic information serves as a valuable resource for researchers. The provided protocols and data tables are intended to facilitate further investigation and application of this compound in drug discovery and materials science.

References

Potential Therapeutic Targets of 1-Phenylcyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcyclobutanecarboxylic acid is a synthetic compound with a structural scaffold that suggests potential interactions with specific biological targets. This technical guide provides an in-depth analysis of the likely therapeutic targets of this compound, focusing on the sigma-1 (σ1) and muscarinic acetylcholine receptors. This analysis is based on the pharmacological data of its close structural analogs, particularly 1-phenylcycloalkanecarboxylic acid derivatives and the well-studied compound carbetapentane. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a small molecule whose biological activity is not extensively documented in publicly available literature. However, by examining the structure-activity relationships (SAR) of its analogs, we can infer its potential therapeutic targets. The core structure, a phenyl group attached to a cyclobutane ring with a carboxylic acid moiety, is a key pharmacophore that has been explored in the context of centrally acting agents. Research into analogous compounds, specifically 1-phenylcycloalkanecarboxylic acid derivatives, has revealed a strong affinity for the sigma-1 receptor and, in some cases, for muscarinic acetylcholine receptors. These findings suggest that this compound may exert its pharmacological effects through modulation of these receptor systems, opening avenues for its potential application in a range of therapeutic areas, including neurodegenerative diseases, psychiatric disorders, and as an antitussive or anticonvulsant agent.[1]

Potential Therapeutic Targets

Based on the available evidence from structurally related compounds, the primary potential therapeutic targets for this compound are the sigma-1 receptor and muscarinic acetylcholine receptors.

Sigma-1 (σ1) Receptor

The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[2] It is involved in the regulation of numerous cellular functions, including ion channel activity, intracellular calcium signaling, and cellular stress responses.[2][3][4] Studies on 1-phenylcycloalkanecarboxylic acid derivatives have demonstrated that these compounds can be potent and selective sigma-1 receptor ligands.[1]

Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[5] There are five subtypes (M1-M5), which are involved in a wide range of physiological processes. The parent compound of the analogous series, carbetapentane (a 1-phenylcyclopentanecarboxylic acid derivative), has been shown to bind to both sigma and muscarinic receptors.[1][6]

Quantitative Data

Table 1: Sigma-1 Receptor Binding Affinities of 1-Phenylcycloalkanecarboxylic Acid Analogs

| Compound | Ki (nM) for σ1 Receptor | Selectivity (σ2/σ1) | Reference |

| Analog 34 | Not Specified | 65-fold | [1] |

| Analog 35 | Not Specified | 78-fold | [1] |

| Analog 39 | Not Specified | 51-fold | [1] |

| Carbetapentane (Pentoxyverine) | 41 | 21.8 | [7] |

| (+)-Pentazocine (Standard Ligand) | 4.8 | 354 | [8] |

Table 2: Muscarinic Receptor Binding Affinities of Carbetapentane (a 1-Phenylcyclopentanecarboxylic Acid Analog)

| Receptor Subtype | IC50 (µM) | Reference |

| M1 | Not Specified | [9] |

| M2 | Not Specified | [10] |

| M3 | Not Specified | [9] |

Note: Specific IC50 or Ki values for carbetapentane at different muscarinic receptor subtypes are not consistently reported in a single source. The compound is generally described as a muscarinic antagonist.

Signaling Pathways

Sigma-1 Receptor Signaling

Activation of the sigma-1 receptor by an agonist leads to its dissociation from the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. The activated sigma-1 receptor can then modulate a variety of downstream signaling pathways, including:

-

Calcium Signaling: Modulation of inositol trisphosphate (IP3) receptors, leading to changes in intracellular calcium levels.[2]

-

Ion Channel Regulation: Direct interaction with and modulation of various ion channels, including voltage-gated potassium and sodium channels.

-

Neurotrophic Factor Signaling: Upregulation of Brain-Derived Neurotrophic Factor (BDNF) and activation of its receptor, TrkB.[11]

-

Cellular Stress Response: Attenuation of oxidative stress and endoplasmic reticulum stress.[4]

Muscarinic Receptor Signaling

Muscarinic receptors are classic GPCRs that couple to different G proteins to initiate intracellular signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11, while the M2 and M4 subtypes couple to Gi/o.

-

Gq/11 Pathway (M1, M3, M5): Activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5][12]

-

Gi/o Pathway (M2, M4): Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also directly modulate ion channels.[5]

Experimental Protocols

The following are generalized protocols for radioligand binding assays to determine the affinity of a test compound, such as this compound, for the sigma-1 and muscarinic receptors.

Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Radioligand: [³H]-(+)-Pentazocine

-

Non-specific binding control: Haloperidol

-

Membrane preparation: Guinea pig brain membranes or cell lines expressing the sigma-1 receptor

-

Assay buffer: Tris-HCl

-

Scintillation fluid

-

Glass fiber filters

-

96-well filter plates

-

Scintillation counter

Workflow:

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the membrane preparation, [³H]-(+)-pentazocine, and either the test compound, vehicle (for total binding), or a high concentration of haloperidol (for non-specific binding).

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Muscarinic Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

-

Non-specific binding control: Atropine

-

Membrane preparation: Cell lines expressing a single human muscarinic receptor subtype (e.g., M1, M2, M3)

-

Assay buffer: Phosphate-buffered saline (PBS)

-

Scintillation fluid

-

Glass fiber filters

-

96-well filter plates

-

Scintillation counter

Workflow:

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the specific muscarinic receptor membrane preparation, [³H]-NMS, and either the test compound, vehicle (for total binding), or a high concentration of atropine (for non-specific binding).

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of 1-phenyl-1-cyclobutanecarbonitrile. The nitrile can be prepared through the reaction of a suitable precursor with a cyanide source.

Reaction Scheme:

1-Phenyl-1-cyclobutanecarbonitrile + KOH/Ethylene Glycol → this compound[13]

Procedure Outline:

-

Dissolve 1-phenyl-1-cyclobutanecarbonitrile and potassium hydroxide in ethylene glycol.

-

Heat the reaction mixture under a nitrogen atmosphere.

-

Monitor the reaction for completion.

-

After cooling, dilute the mixture with water and perform an ether extraction to remove unreacted starting material.

-

Acidify the aqueous layer with hydrochloric acid.

-

Extract the product with an organic solvent such as chloroform.

-

Combine the organic layers, wash with water and brine, dry over a drying agent, and concentrate under reduced pressure to yield this compound.[13]

Conclusion

While direct pharmacological data for this compound is limited, the analysis of its structural analogs strongly suggests that the sigma-1 and muscarinic acetylcholine receptors are its primary potential therapeutic targets. The quantitative data from these analogs indicate the potential for high-affinity interactions. The provided signaling pathways and experimental protocols offer a solid foundation for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on obtaining direct binding and functional data for this compound at these targets to validate these hypotheses and guide the development of novel therapeutics.

References

- 1. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 12. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 13. This compound | 37828-19-6 [chemicalbook.com]

An In-depth Technical Guide to 1-Phenylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclobutanecarboxylic acid is a chemical compound with a unique structural motif, combining a cyclobutane ring with a phenyl group and a carboxylic acid functional group. This structure makes it an interesting building block in medicinal chemistry and materials science. This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, chemical and physical properties, spectroscopic data, and an overview of the biological activities of related compounds. All quantitative data is presented in structured tables for clarity and comparative analysis, and a detailed experimental protocol for a key synthesis is provided.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 1-phenylcyclobutane-1-carboxylic acid | [2] |

| CAS Number | 37828-19-6 | [2][3] |

| Molecular Formula | C₁₁H₁₂O₂ | [2] |

| Molecular Weight | 176.21 g/mol | [2] |

| Monoisotopic Mass | 176.083729621 Da | [2] |

| Physical Form | Solid | |

| Purity (typical) | 95% | |

| Storage | Sealed in dry, room temperature |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the hydrolysis of 1-phenyl-1-cyclobutanecarbonitrile.[3]

Experimental Protocol: Hydrolysis of 1-Phenyl-1-cyclobutanecarbonitrile[4]

Materials:

-

1-Phenyl-1-cyclobutanecarbonitrile (5.0 g, 31.83 mmol)

-

Potassium hydroxide (85%, 6.29 g, 95.49 mmol, 3 eq.)

-

Ethylene glycol (10 mL)

-

Water

-

Diethyl ether

-

Concentrated hydrochloric acid

-

Chloroform

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Nitrogen gas

Procedure:

-

In a reaction vessel, dissolve 1-phenyl-1-cyclobutanecarbonitrile and potassium hydroxide in ethylene glycol.

-

Heat the reaction mixture to 185-190 °C for 6 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by LC-MS.

-

After completion, cool the reaction mixture and dilute it with water.

-

Extract the aqueous mixture with diethyl ether (3 x 10 mL) to remove any unreacted starting material or non-acidic byproducts.

-

Acidify the aqueous layer to a pH of less than 2 with concentrated hydrochloric acid.

-

Extract the acidified aqueous layer with chloroform (2 x 10 mL).

-

Combine the chloroform layers and wash them sequentially with water and saturated saline solution.

-

Dry the chloroform layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-phenyl-1-cyclobutanecarboxylic acid.

Yield: 4.43 g (79.2%)

A generalized workflow for this synthesis is depicted below.

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic protons (C₆H₅): Expected in the range of 7.2-7.5 ppm.

-

Cyclobutane protons (-CH₂-): Expected as multiplets in the range of 1.8-2.8 ppm.

-

Carboxylic acid proton (-COOH): A broad singlet typically appearing downfield, above 10 ppm.

¹³C NMR:

-

Carboxylic carbon (-COOH): Expected around 170-180 ppm.

-

Aromatic carbons (C₆H₅): Expected in the range of 125-145 ppm.

-

Quaternary cyclobutane carbon (-C(Ph)(COOH)-): Expected in the range of 40-60 ppm.

-

Cyclobutane methylene carbons (-CH₂-): Expected in the range of 15-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by distinct absorption bands.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Alkyl) | 3000 - 2850 | Medium |

| C=O stretch (Carboxylic acid) | 1760 - 1690 | Strong |

| C-C stretch (Aromatic) | 1600 - 1400 | Medium |

| C-O stretch | 1320 - 1210 | Strong |

| O-H bend | 950 - 910 | Medium |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 176. Key fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[4] A reported LC-MS analysis showed a protonated molecular ion [M+H]⁺ at m/z 177.4.[3]

Biological Activity

Currently, there is a lack of publicly available data on the specific biological activity of this compound itself. However, research into its derivatives and structurally related compounds provides insights into its potential pharmacological applications.

Derivatives of 1-phenylcycloalkanecarboxylic acids have been investigated as ligands for sigma (σ) receptors, which are implicated in a variety of neurological functions and disorders. These derivatives have shown potential as antitussive, anticonvulsant, and anti-ischemic agents. This suggests that the 1-phenylcycloalkanecarboxylic acid scaffold could be a valuable starting point for the development of novel therapeutics targeting the central nervous system.

Furthermore, other carboxylic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. For instance, certain amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have demonstrated antibacterial and antiproliferative properties.[5] While these are not direct studies on this compound, they highlight the potential for this class of compounds in drug discovery.

Due to the absence of specific biological data and identified mechanisms of action for this compound, no signaling pathway diagrams can be generated at this time.

Conclusion

This compound is a readily synthesizable compound with a well-defined chemical structure. While its own biological activities have not been extensively reported, the pharmacological potential of its derivatives and related structures suggests that it is a promising scaffold for future drug discovery efforts, particularly in the area of neuroscience. Further research is warranted to explore the biological profile of this compound and to synthesize and screen a library of its derivatives for a range of therapeutic targets. The detailed synthetic protocol and compiled physicochemical and spectroscopic information provided in this guide serve as a valuable resource for researchers initiating studies on this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols for 1-Phenylcyclobutanecarboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 1-phenylcyclobutanecarboxylic acid as a scaffold for the development of biologically active compounds. The detailed protocols are based on methodologies reported for the characterization of its derivatives, particularly in the context of their interaction with sigma receptors.

Application Notes

This compound is a versatile chemical intermediate. While the acid itself is not extensively characterized for direct biological activity, its derivatives have shown significant potential as selective ligands for the sigma-1 (σ1) receptor. The σ1 receptor is a chaperone protein located at the endoplasmic reticulum and is implicated in a variety of cellular functions and pathological conditions.

Key Applications of this compound Derivatives:

-

Central Nervous System (CNS) Research: Derivatives of this compound have been investigated for their potential as anticonvulsant, antitussive, and anti-ischemic agents.[1] These activities are likely mediated through their interaction with the σ1 receptor, which is known to modulate various neurotransmitter systems.[1]

-